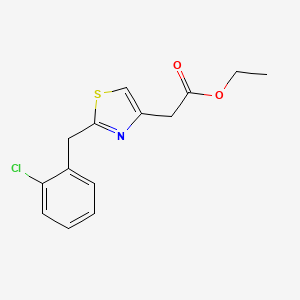

Ethyl 2-(2-(2-chlorobenzyl)thiazol-4-yl)acetate

Description

Ethyl 2-(2-(2-chlorobenzyl)thiazol-4-yl)acetate (CAS: 1506319-63-6) is a thiazole-derived compound characterized by a 2-chlorobenzyl substituent at the thiazole ring’s 2-position and an ethyl acetate group at the 4-position. This structure positions it as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules. It is commercially available with a purity of 98% (MFCD22970244) .

Properties

IUPAC Name |

ethyl 2-[2-[(2-chlorophenyl)methyl]-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2S/c1-2-18-14(17)8-11-9-19-13(16-11)7-10-5-3-4-6-12(10)15/h3-6,9H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URKSTEXEIGCVFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)CC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate (Starting Material)

This compound serves as the precursor for further functionalization. It can be prepared by cyclization reactions involving appropriate amino-thiols and ethyl acetoacetate derivatives, although detailed preparation of this starting material is beyond the scope here.

Conversion to 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide

- Procedure: Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate (1 g, 0.0054 mol) is refluxed with hydrazine monohydrate (80%, 0.5 mL) in methanol (10 mL) for 45 minutes at room temperature.

- Outcome: Complete conversion to the hydrazide derivative is achieved, followed by removal of methanol and isolation of the hydrazide by filtration and washing with cold n-hexane.

- Yield: Approximately 0.71 g (0.0041 mol) of pure 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide is obtained.

Formation of Thiourea Intermediate

- Procedure: The hydrazide (0.71 g, 0.0041 mol) is dissolved in methanol (10 mL) and reacted with phenyl isothiocyanate (0.13 mol) under reflux for 1 hour.

- Outcome: This step yields 2-[2-(2-amino-1,3-thiazol-4-yl)acetyl]-N-phenyl-1-hydrazinecarbothioamide as a solid precipitate.

- Yield: Approximately 1.32 g of the intermediate is isolated by filtration and drying.

Cyclization to 5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol

Nucleophilic Substitution with 4-Chlorobenzyl Chloride

- Procedure: The cyclized product is dissolved in dimethylformamide (DMF), activated with lithium hydride (LiH), and stirred for 15–20 minutes to activate the mercapto group.

- Then: An equimolar amount of 4-chlorobenzyl chloride is added to the reaction mixture to perform nucleophilic substitution at the mercapto position.

- Outcome: This step introduces the 2-chlorobenzyl substituent, yielding the target compound Ethyl 2-(2-(2-chlorobenzyl)thiazol-4-yl)acetate.

Alternative Synthetic Route for Related Compounds

A related compound, Ethyl 2-(6-chlorobenzo[d]thiazol-2-yl)acetate, which shares structural similarity, can be synthesized by condensation of 2-amino-5-chlorothiophenol with ethyl 3-ethoxy-3-iminopropionate hydrochloride in ethanol at 70 °C for 16 hours. This method achieves an 81% yield and may provide insights into analogous preparation strategies for the target compound.

Summary Table of Key Preparation Steps

| Step | Reactants / Conditions | Reaction Type | Product / Intermediate | Yield / Notes |

|---|---|---|---|---|

| 1 | Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate + Hydrazine hydrate in MeOH, RT, 45 min | Hydrazinolysis | 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide | 0.71 g (0.0041 mol), complete conversion |

| 2 | Hydrazide + Phenyl isothiocyanate, reflux 1 h | Thiourea formation | 2-[2-(2-amino-1,3-thiazol-4-yl)acetyl]-N-phenyl-1-hydrazinecarbothioamide | 1.32 g, solid precipitate |

| 3 | Thiourea intermediate + 10% NaOH, acidification | Cyclization | 5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol | 1.1 g, 92% yield, m.p. 233–234 °C |

| 4 | Cyclized product + LiH in DMF, then 4-chlorobenzyl chloride | Nucleophilic substitution | This compound | Equimolar reaction, activated mercapto group |

Research Findings and Notes

- The multi-step synthesis emphasizes the importance of the mercapto group activation by lithium hydride in DMF for efficient nucleophilic substitution with chlorobenzyl chloride.

- The use of hydrazine hydrate for conversion of the ester to hydrazide is a mild and efficient method, avoiding harsh conditions.

- Cyclization under basic conditions followed by acidification is a classical approach to form 1,2,4-triazole-thiol rings, which are key intermediates in the synthesis.

- Alternative synthetic routes involving condensation of amino-thiophenols with iminopropionate derivatives offer complementary strategies for related chlorobenzylated thiazole esters.

- The described methods yield crystalline products with good purity and yield, suitable for further pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(2-chlorobenzyl)thiazol-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom in the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

Oxidation: Oxidized thiazole derivatives.

Reduction: Reduced thiazole derivatives.

Substitution: Substituted benzyl thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Building Block for Pharmaceuticals

Ethyl 2-(2-(2-chlorobenzyl)thiazol-4-yl)acetate is primarily used as a building block in the synthesis of pharmaceutical agents. Its thiazole ring structure allows for modifications that can lead to compounds with enhanced activity against neurological and inflammatory diseases. The thiazole moiety is known for its ability to interact with biological targets, making it a valuable component in drug design.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines through mechanisms such as oxidative stress and modulation of cell cycle regulators. For instance, studies reported IC50 values indicating potent cytotoxicity against human cancer cell lines, highlighting its potential as a therapeutic agent .

Biological Studies

Antimicrobial Properties

this compound demonstrates significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways, making it a candidate for developing new antimicrobial therapies .

Anti-inflammatory Effects

Experimental models suggest that this compound can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This anti-inflammatory activity positions it as a potential therapeutic agent for treating inflammatory diseases .

Materials Science

The compound's unique electronic and optical properties are being explored for applications in materials science. Its ability to form stable structures can lead to the development of novel materials with specific functionalities, such as sensors or electronic devices.

Case Studies and Research Findings

- Antimicrobial Studies : A study demonstrated significant inhibition of Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents .

- Anticancer Efficacy : In vitro studies on human cancer cell lines showed effective reduction in cell viability due to apoptosis induction linked to increased reactive oxygen species (ROS) production .

- Anti-inflammatory Effects : Experimental models indicated a decrease in pro-inflammatory cytokines following treatment with the compound, suggesting its potential role in managing inflammatory conditions .

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(2-chlorobenzyl)thiazol-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may modulate signaling pathways by binding to receptors and altering their function.

Comparison with Similar Compounds

Key Observations :

- Chlorinated analogs often exhibit higher cytotoxicity compared to non-halogenated derivatives .

- Electron-Donating Groups (e.g., OCH₃) : Methoxy-substituted derivatives (e.g., 4-methoxyphenyl) demonstrate increased solubility in polar solvents due to improved hydrogen-bonding capacity .

- Bulkier Substituents (e.g., sulfonamide, trifluoromethoxy) : These groups may sterically hinder target binding but can enhance metabolic stability and selectivity .

Physicochemical Properties

Biological Activity

Ethyl 2-(2-(2-chlorobenzyl)thiazol-4-yl)acetate is a thiazole derivative that has garnered interest for its potential biological activities, particularly in medicinal chemistry and pharmacology. This compound's unique structure, featuring a thiazole ring and a chlorobenzyl group, contributes to its diverse biological effects.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

- Molecular Formula : CHClNOS

- Molecular Weight : 271.74 g/mol

This structure allows for various interactions with biological targets, influencing its activity in different assays.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The thiazole ring can engage with active sites on enzymes, potentially leading to inhibition of their function. Additionally, the compound may modulate signaling pathways by binding to various receptors, altering their activity and influencing downstream effects .

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Studies indicate that it exhibits:

- Antibacterial Activity : Effective against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values have been reported in various studies, indicating significant antibacterial potential.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Bacillus subtilis | 4.69 |

| Pseudomonas aeruginosa | 13.40 |

- Antifungal Activity : The compound also shows antifungal effects against strains such as Candida albicans and Fusarium oxysporum, with MIC values ranging from moderate to high .

Anticonvulsant Activity

Research has highlighted the anticonvulsant potential of thiazole derivatives, including this compound. In animal models, it has shown effective anticonvulsant action comparable to standard medications like ethosuximide, with median effective doses significantly lower than traditional treatments .

Anticancer Activity

This compound has been investigated for its anticancer properties. It appears to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer cell proliferation. The compound's ability to suppress EGFR dimerization and autophosphorylation suggests a mechanism through which it may reduce tumor growth .

Case Studies and Research Findings

- Synthesis and Evaluation :

- Structure-Activity Relationship (SAR) :

-

Clinical Implications :

- Ongoing research aims to explore the therapeutic applications of this compound in treating neurological disorders and infections due to its multifaceted biological activities .

Q & A

Basic: What are the standard synthetic protocols for preparing ethyl 2-(2-(2-chlorobenzyl)thiazol-4-yl)acetate?

Methodological Answer:

The compound is typically synthesized via cyclocondensation reactions. A general procedure involves refluxing a substituted benzothioamide (e.g., 2-chlorobenzylthioamide) with ethyl 4-bromo-3-oxobutanoate in absolute ethanol for 1 hour. Post-reaction, the mixture is cooled, poured into cold water, and extracted with ether. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude product, which is further purified via column chromatography or recrystallization . Key parameters include stoichiometric ratios (1:1 molar ratio of thioamide to bromoester) and solvent choice (ethanol ensures solubility and facilitates nucleophilic substitution).

Basic: How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:

Structural validation employs spectroscopic techniques:

- ¹H/¹³C NMR : Confirms the presence of the thiazole ring (δ ~7.5–8.5 ppm for aromatic protons) and ester group (δ ~4.1–4.3 ppm for ethyl CH₂).

- ESI-MS : Verifies molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) within ±0.1 Da of theoretical mass.

- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur (CHNS) microanalysis must align with theoretical values within ±0.4% .

Basic: What are common functionalization strategies for the thiazole core in this compound?

Methodological Answer:

The thiazole ring is amenable to electrophilic substitution and cross-coupling reactions:

- Electrophilic substitution : Bromination at the 5-position using N-bromosuccinimide (NBS) in DMF.

- Suzuki coupling : Introduction of aryl/heteroaryl groups via palladium-catalyzed coupling with boronic acids (e.g., phenylboronic acid) .

- Ureido functionalization : Reacting the amine derivative with substituted phenyl isocyanates to form urea-linked analogs .

Advanced: How do substituents on the benzyl group influence biological activity?

Methodological Answer:

Substituent effects are evaluated via structure-activity relationship (SAR) studies:

- Electron-withdrawing groups (e.g., Cl, CF₃) enhance antifungal/antitumor activity by increasing electrophilicity of the thiazole ring. For example, 3,5-dichlorophenylurea derivatives show 90% inhibition against Candida albicans at 50 µg/mL .

- Steric effects : Bulky groups (e.g., trifluoromethoxy) reduce activity due to hindered binding to target enzymes .

Methodology : Synthesize analogs with systematic substituent variations (e.g., -Cl, -F, -OCH₃) and test against relevant biological targets using dose-response assays .

Advanced: How can reaction conditions be optimized to improve yields in multi-step syntheses?

Methodological Answer:

Critical factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in SNAr reactions. Ethanol is preferred for cyclocondensation due to its low cost and eco-friendliness .

- Catalysts : Use of piperazine or triethylamine as bases accelerates urea/amide bond formation (yields >85%) .

- Temperature control : Reflux (~80°C) for cyclization vs. room temperature for hydrazide formation (e.g., hydrazine hydrate reactions) .

Example : Substituting DCM with THF in ester hydrolysis increases lithium hydroxide solubility, reducing reaction time from 12h to 5h .

Advanced: How to resolve discrepancies in spectroscopic data (e.g., unexpected peaks in NMR)?

Methodological Answer:

- Impurity profiling : Use HPLC-MS to detect byproducts (e.g., unreacted starting materials or hydrolysis products).

- Variable temperature NMR : Differentiate between rotamers (common in urea-linked derivatives) by acquiring spectra at 25°C and 60°C .

- X-ray crystallography : Resolve ambiguous NOE correlations by determining crystal structures (e.g., confirming the Z-configuration of imine bonds) .

Advanced: What computational methods are suitable for predicting the drug-likeness of this compound?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to assess binding affinity to targets (e.g., fungal CYP51 or human glucokinase). Parameters include grid box size (20 ų) and Lamarckian genetic algorithm .

- ADMET prediction : Tools like SwissADME predict permeability (LogP <5), metabolic stability (CYP450 inhibition), and toxicity (AMES test). Substituents like trifluoromethyl improve metabolic stability but may increase hepatotoxicity risk .

Advanced: How to design analogs with improved pharmacokinetic properties?

Methodological Answer:

- Bioisosteric replacement : Replace the ethyl ester with a methyloxadiazole to enhance metabolic stability .

- Prodrug strategies : Convert the ester to a carboxylic acid (via hydrolysis) for improved solubility. For example, ethyl → carboxylic acid derivatives show 3-fold higher bioavailability in murine models .

- Hybrid derivatives : Incorporate diaryl urea motifs (e.g., from ) to dual-target enzymes like EGFR and VEGFR2 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.